1-Nitro-9-(dimethylamino)acridine is an organic compound belonging to the acridine family, characterized by a nitro group at the first position and a dimethylamino group at the ninth position of the acridine ring system. This compound is notable for its potential biological activities, particularly in the field of cancer research, where it has been studied for its antitumor properties. The structural modifications introduced by the nitro and dimethylamino groups are believed to significantly influence its biological activity and pharmacological profile.
1-Nitro-9-(dimethylamino)acridine is classified as a nitroaromatic compound and an acridine derivative. Its synthesis often involves reactions with various amino compounds and nitro-substituted precursors, which can be derived from natural or synthetic sources. The compound's classification as an acridine derivative places it within a larger category of compounds known for their diverse biological activities, including antitumor, antimicrobial, and antiviral effects.
The synthesis of 1-nitro-9-(dimethylamino)acridine typically involves several key steps:
The synthetic pathway is crucial as it determines the yield and purity of the final product, which are essential for subsequent biological evaluations .
The molecular structure of 1-nitro-9-(dimethylamino)acridine can be described as follows:
The compound exhibits tautomerism, where different forms can exist based on proton transfer within the molecule, influencing its chemical behavior and interactions with biological targets .
1-Nitro-9-(dimethylamino)acridine participates in various chemical reactions that can modify its structure and enhance its biological activity:
The mechanism of action of 1-nitro-9-(dimethylamino)acridine primarily involves its interaction with nucleic acids:
1-Nitro-9-(dimethylamino)acridine exhibits several noteworthy physical and chemical properties:
1-Nitro-9-(dimethylamino)acridine has several potential applications in scientific research:
1-Nitro-9-(dimethylamino)acridine (systematic name: N,N-dimethyl-8-nitroacridin-1-amine) is a tricyclic heteroaromatic compound belonging to the *nitroacridine class. Its molecular formula is C₁₅H₁₃N₃O₂ (molecular weight: 267.28 g/mol), featuring an acridine core (tricyclic framework comprising two benzene rings fused to a pyridine ring) substituted at the 9-position with a dimethylamino group (-N(CH₃)₂) and at the 1-position with a nitro group (-NO₂) [1] [3]. The planar acridine system enables potential π-π stacking interactions with biological macromolecules, while the asymmetric substitution pattern confers distinct electronic properties. Key structural identifiers include:
Experimental and computational studies reveal that the dimethylamino group adopts a quasi-coplanar orientation with the acridine ring, optimizing conjugation. The nitro group, a strong electron-withdrawing moiety, creates significant polarization along the long axis of the molecule. This polarization enhances dipole moment (predicted ~5.5 Debye) and influences charge distribution in DNA-binding contexts [3]. Nuclear Magnetic Resonance (NMR) studies of related nitroacridines indicate characteristic chemical shifts: aromatic protons between δ 7.8–9.0 ppm and dimethylamino protons at δ 3.0–3.2 ppm [3].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₅H₁₃N₃O₂ | PubChem [1] |
Molecular Weight | 267.28 g/mol | Calculated |
Predicted Collision Cross Section (CCS) | 156.0 Ų ([M+H]⁺ adduct) | Computational [1] |
Tautomeric Form | Aminoacridine (vs. imino form) | NMR [3] |
DNA Binding Mode | Non-specific, weak intercalation | NMR/Docking [3] |
Notably, DNA interaction studies using NMR and molecular docking demonstrate that unlike symmetric bisacridines, this compound exhibits weak, non-specific intercalation into DNA duplexes. This is attributed to steric hindrance from substituents and disruption of planarity required for classical intercalation [3].
The development of 1-nitro-9-(dimethylamino)acridine (designated C-283 or Ledakrin/Nitracrine in pharmaceutical contexts) emerged from systematic efforts to enhance the antitumor efficacy of acridine scaffolds. Early acridine drugs like aminacrine (9-aminoacridine) showed antibacterial activity but limited anticancer utility [10]. The discovery of Amsacrine (m-AMSA) in the 1970s validated acridines as topoisomerase inhibitors, spurring interest in nitro-substituted derivatives [6].
C-283 was synthesized in the 1980s as part of a nitroacridine program aimed at improving DNA alkylation and hypoxia-selective cytotoxicity. Its design rationale included:
C-283 displayed potent preclinical activity against murine leukemias and solid tumors, leading to clinical evaluation as Ledakrin. However, its therapeutic window was limited by metabolic instability [3] [6]. Despite this, C-283 became a foundational scaffold for modern derivatives:
Table 2: Evolution of Key Nitroacridine Derivatives
Compound | Structural Modification | Primary Research Focus |
---|---|---|
C-283 (Ledakrin) | 9-(Dimethylamino)-1-nitroacridine | DNA alkylation/hypoxia targeting [6] |
C-1748 | 9-(2'-Hydroxyethylamino)-4-methyl-1-nitroacridine | UGT metabolism resistance [6] |
ART Derivatives | 1-Nitroacridine tethered to retro-tuftsin peptides | Immunogenic cell death induction [8] |
Recent work exploits C-283’s core in unsymmetrical bisacridines (UAs), where imidazoacridinone and nitroacridine units are linked via alkyl chains. These exhibit enhanced potency against pancreatic cancer (e.g., C-2028, IC₅₀ ~0.015 μM in MiaPaCa-2 cells) [3] [6].
Nitro Group (-NO₂)
Dimethylamino Group (-N(CH₃)₂)
Table 3: Spectroscopic and Electronic Signatures of Functional Groups
Functional Group | UV-Vis Absorption (λₘₐₓ) | NMR Shifts (¹H/¹³C) | Reduction Potential (E₁/₂) |
---|---|---|---|
Nitro (-NO₂) | 260 nm (π→π), 450 nm (n→π) | N/A (no protons) | -0.32 V vs. NHE (pH 7) [6] |
Dimethylamino (-N(CH₃)₂) | 390 nm (ICT band) | ¹H: δ 3.1–3.2 ppm; ¹³C: δ 40.5 ppm [3] | Not electroactive |
The synergy between these groups dictates reactivity:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7